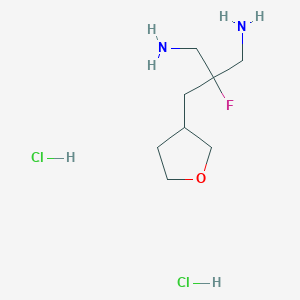

![molecular formula C13H19ClFN B1485166 3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride CAS No. 2098107-12-9](/img/structure/B1485166.png)

3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis for Metabolic Studies

A neuroleptic agent, synthesized for use in metabolic studies, involves a complex process starting from 1-benzyl-4-piperidone-2-14C, leading to 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine-2-14C. This compound was further processed to create a neuroleptic agent showing the method's applicability in developing neuroleptic drugs for metabolic research (Nakatsuka, Kawahara, & Yoshitake, 1981).

Pharmaceutical Applications

Paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, demonstrates the chemical's relevance in treating various psychological disorders. Its physicochemical properties, methods of preparation, and pharmacological effects are well-documented, highlighting the broad pharmaceutical applications of similar compounds (Germann, Ma, Han, & Tikhomirova, 2013).

Dopamine and Serotonin Antagonism

Research into 3-substituted 1-(4-fluorophenyl)-1H-indoles, including variations with piperidinyl substitutions, reveals significant potential in developing noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. This exploration contributes to understanding neuroleptic drugs' design, particularly those resembling the atypical neuroleptic clozapine (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

Antiarrhythmic Drug Development

The synthesis and study of new piperidyl-4-ethane derivatives have revealed compounds with antiarrhythmic activity, one of which, niferidyl, shows promise as a class III antiarrhythmic drug. This application underscores the potential of such compounds in cardiovascular medicine and the development of novel antiarrhythmic therapies (Глушков, Южаков, Львов, Жихарева, Константиновна Давыдова, Сизова, Аснина, & Салин, 2011).

Binding Affinity for Neurotransmitter Transporters

Studies on 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines reveal insights into the binding affinity for dopamine, norepinephrine, and serotonin transporters. The role of the N-substituent on affinity and selectivity for the dopamine transporter (DAT) was a particular focus, highlighting the compound's relevance in neuropharmacology and the development of drugs targeting these transporters (Prisinzano, Greiner, Johnson, Dersch, Marcus, Partilla, Rothman, Jacobson, & Rice, 2002).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways .

Result of Action

The effects of piperidine derivatives can vary widely depending on their specific targets and mode of action .

Propriétés

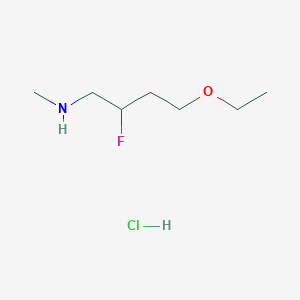

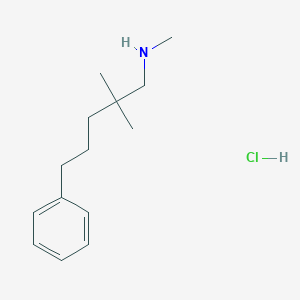

IUPAC Name |

3-[2-(3-fluorophenyl)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12;/h1,3,5,9,12,15H,2,4,6-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJFBIFZJBQRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B1485094.png)

![2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485104.png)

![3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485106.png)